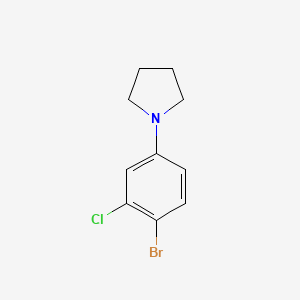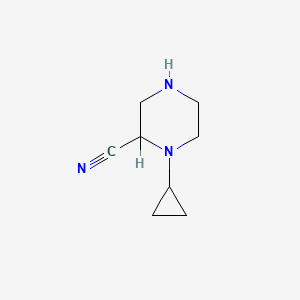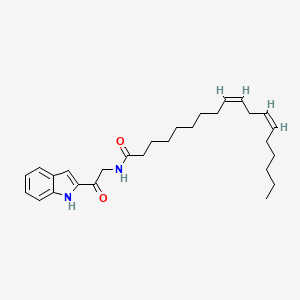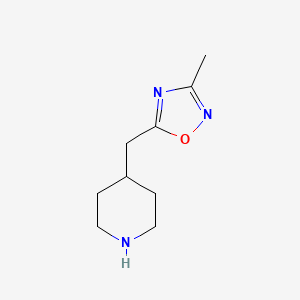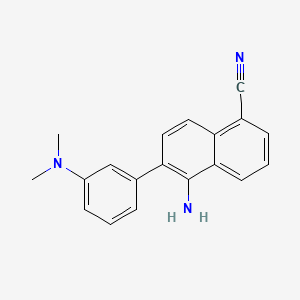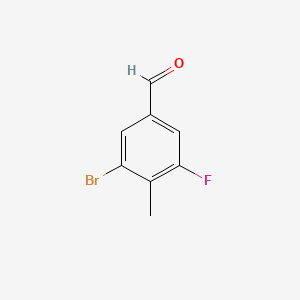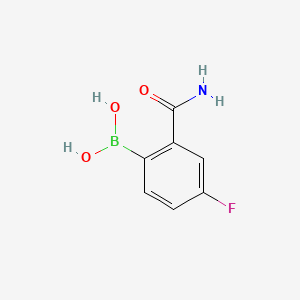
(2-Carbamoyl-4-fluorophenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2-Carbamoyl-4-fluorophenyl)boronic acid” is an organofluorine compound . It is functionally related to a phenylboronic acid . This compound is also known as "Boronic acid, B- [2-(aminocarbonyl)-4-fluorophenyl]-" .
Synthesis Analysis
The synthesis of “(2-Carbamoyl-4-fluorophenyl)boronic acid” has been studied in the context of structure-activity studies . These studies examined the effect of a novel series of S-substituted 6-mercapto-N-phenyl-nicotinamides on CXCL1-stimulated Ca (2+) flux in whole human PMNs .
Molecular Structure Analysis
The molecular formula of “(2-Carbamoyl-4-fluorophenyl)boronic acid” is C7H7BFNO3 . The average mass is 182.945 Da and the monoisotopic mass is 183.050308 Da .
Chemical Reactions Analysis
“(2-Carbamoyl-4-fluorophenyl)boronic acid” has been used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . It is also used to make novel biologically active terphenyls .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(2-Carbamoyl-4-fluorophenyl)boronic acid” include a density of 1.4±0.1 g/cm3, a boiling point of 347.4±52.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . The compound also has an enthalpy of vaporization of 62.4±3.0 kJ/mol and a flash point of 163.9±30.7 °C .
科学的研究の応用
- Scientific Field : Organic Chemistry
- Application : This compound is used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes. It is also used to make novel biologically active terphenyls .
- Methods of Application : The compound is used in various reactions such as Suzuki coupling using microwave and triton B catalyst, Pd-catalyzed direct arylation of pyrazoles with phenylboronic acids, Mizoroki-Heck and Suzuki-Miyaura coupling reactions catalyzed by palladium nanoparticles, Cu-catalyzed Petasis reactions, Tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence, Ruthenium catalyzed direct arylation, Rh-catalyzed asymmetric conjugate additions .
- Results or Outcomes : The specific outcomes of these reactions would depend on the specific conditions and reactants used. However, these reactions generally result in the formation of new carbon-carbon bonds, which is a key step in the synthesis of many organic compounds .
- Scientific Field : Organic Chemistry
- Application : This compound is used as a reactant for the preparation of phenylboronic catechol esters as promising anion receptors for polymer electrolytes, diastereoselective synthesis of trisubstituted allylic alcohols via rhodium-catalyzed arylation, site-selective Suzuki-Miyaura arylation reactions, Rh-catalyzed enantioselective addition reactions .
- Methods of Application : The specific methods of application would depend on the specific reaction being carried out. However, these reactions generally involve the use of this compound as a boronic acid component in metal-catalyzed cross-coupling reactions .
- Results or Outcomes : The specific outcomes of these reactions would depend on the specific conditions and reactants used. However, these reactions generally result in the formation of new carbon-carbon bonds, which is a key step in the synthesis of many organic compounds .
4-Fluorophenylboronic Acid
2-Fluorophenylboronic Acid
- Scientific Field : Organic Chemistry
- Application : This compound is used as a reactant for the preparation of phenylboronic catechol esters as promising anion receptors for polymer electrolytes, diastereoselective synthesis of trisubstituted allylic alcohols via rhodium-catalyzed arylation, site-selective Suzuki-Miyaura arylation reactions, Rh-catalyzed enantioselective addition reactions .
- Methods of Application : The specific methods of application would depend on the specific reaction being carried out. However, these reactions generally involve the use of this compound as a boronic acid component in metal-catalyzed cross-coupling reactions .
- Results or Outcomes : The specific outcomes of these reactions would depend on the specific conditions and reactants used. However, these reactions generally result in the formation of new carbon-carbon bonds, which is a key step in the synthesis of many organic compounds .
- Scientific Field : Organic Chemistry
- Application : This compound is recently used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls by palladium-catalyzed cross-couplings. It is also used in the synthesis of o-phenylphenols as potent leukotriene B4 receptor agonists .
- Methods of Application : The specific methods of application would depend on the specific reaction being carried out. However, these reactions generally involve the use of this compound as a boronic acid component in metal-catalyzed cross-coupling reactions .
2-Fluorophenylboronic Acid
3-Fluorophenylboronic Acid
Safety And Hazards
Safety measures for handling “(2-Carbamoyl-4-fluorophenyl)boronic acid” include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, all sources of ignition should be removed, and personnel should be evacuated to safe areas .
将来の方向性
The future directions of “(2-Carbamoyl-4-fluorophenyl)boronic acid” research could involve further exploration of its role as a noncompetitive boronic acid CXCR1/2 antagonist . Additionally, its use as a reactant in coupling reactions and in the synthesis of novel biologically active terphenyls could be further explored .
特性
IUPAC Name |
(2-carbamoyl-4-fluorophenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BFNO3/c9-4-1-2-6(8(12)13)5(3-4)7(10)11/h1-3,12-13H,(H2,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAONGALRMVQDSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)F)C(=O)N)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BFNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675210 |
Source


|
| Record name | (2-Carbamoyl-4-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.95 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Carbamoyl-4-fluorophenyl)boronic acid | |
CAS RN |
1217500-90-7 |
Source


|
| Record name | (2-Carbamoyl-4-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

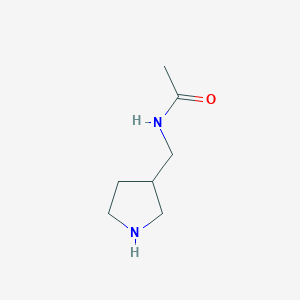
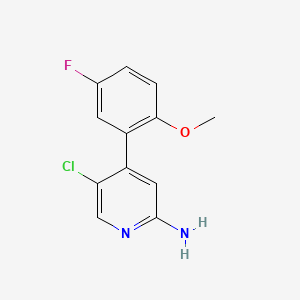
![3-Bromo-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B582153.png)
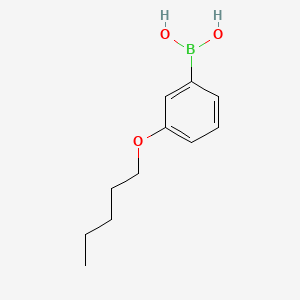

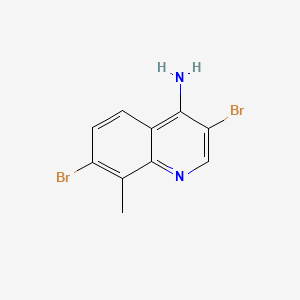
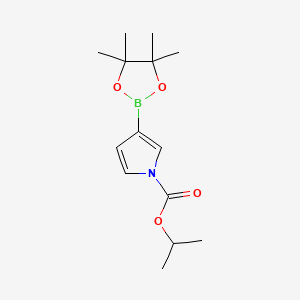
![N-([1,1'-Biphenyl]-4-yl)-N-(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B582163.png)
